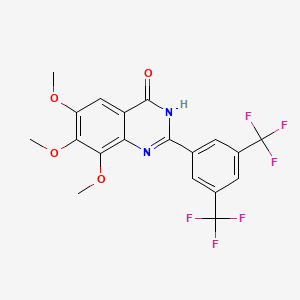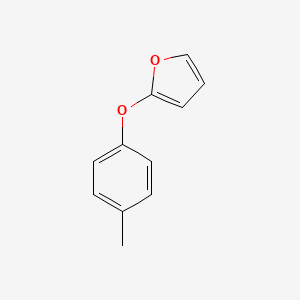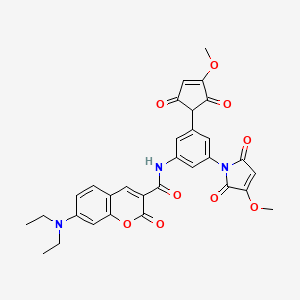![molecular formula C14H12Cl3N3O B12916230 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide CAS No. 87848-01-9](/img/structure/B12916230.png)
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C14H12Cl3N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2-isopropylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .
科学研究应用
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the suppression of inflammatory responses .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar chemical properties but lacking the isopropylphenyl and carboxamide groups.
2,4-Dichloropyrimidine: Another pyrimidine derivative with two chlorine atoms, used in similar applications but with different reactivity.
2,6-Dichloropyridine: A pyridine derivative with two chlorine atoms, used in various chemical reactions and industrial applications.
Uniqueness
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl and carboxamide groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
87848-01-9 |
|---|---|
分子式 |
C14H12Cl3N3O |
分子量 |
344.6 g/mol |
IUPAC 名称 |
2,4,6-trichloro-N-(2-propan-2-ylphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O/c1-7(2)8-5-3-4-6-9(8)18-13(21)10-11(15)19-14(17)20-12(10)16/h3-7H,1-2H3,(H,18,21) |
InChI 键 |
UNDRBCFIYJWMHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


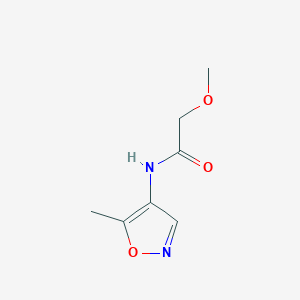

![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)

![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)
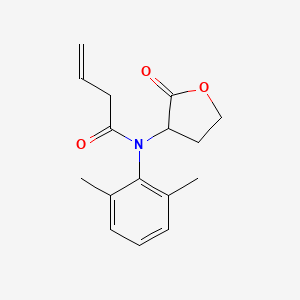
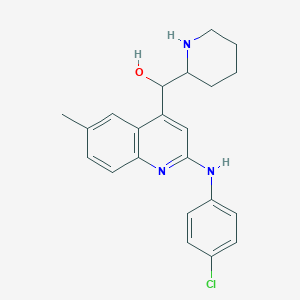
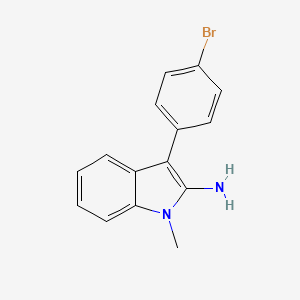
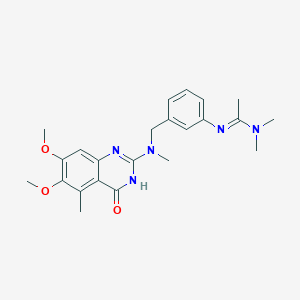
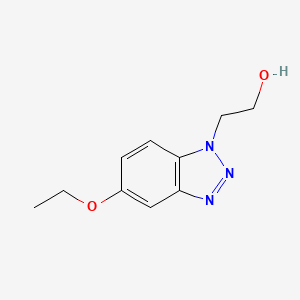
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
